アスピリンアルミニウム

概要

説明

Aspirin aluminum, also known as aluminum acetylsalicylate, is a compound formed by the combination of aspirin (acetylsalicylic acid) and aluminum. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties. It is used in various medical applications, particularly for pain relief and reducing inflammation.

科学的研究の応用

Aspirin aluminum has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies involving acetylation.

Biology: The compound is studied for its effects on cellular processes and its potential use in drug delivery systems.

Medicine: Aspirin aluminum is used in the development of anti-inflammatory and pain-relief medications. It is also researched for its potential in treating cardiovascular diseases.

Industry: The compound is used in the formulation of various pharmaceutical products and as an intermediate in the synthesis of other compounds.

作用機序

Aluminum, on the other hand, acts as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application .

Mode of Action

Aspirin acts as an acetylating agent where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This makes aspirin different from other NSAIDs (such as diclofenac and ibuprofen), which are reversible inhibitors; aspirin creates an allosteric change in the structure of the COX enzyme .

The interaction of aluminum hydroxide with aspirin may decrease the effects of aspirin . If these medications are prescribed together, a dose adjustment or special test may be needed to safely use both medications .

Biochemical Pathways

Aspirin’s ability to suppress the production of prostaglandins and thromboxanes is due to its irreversible inactivation of the COX enzyme . Cyclooxygenase is required for prostaglandin and thromboxane synthesis . Aspirin-modified COX-2 produces lipoxins, most of which are anti-inflammatory secreted from immune cells (neutrophils and macrophages) resulting from stressors on the body .

Pathway analysis revealed that the targets were enriched in several pathways such as vascular endothelial growth factor (VEGF) signaling, Fc epsilon RI signaling and arachidonic acid metabolism, which are strongly involved in inflammation, cardiovascular disease, and cancer .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of aspirin and aluminum are crucial in understanding their bioavailability. For example, the volume of distribution (Vd) of aspirin indicates that aspirin is mainly distributed via the blood circulatory system .

Result of Action

The molecular and cellular effects of aspirin’s action include the reduction of inflammation, analgesia (relief of pain), the prevention of clotting, and the reduction of fever . Much of this is believed to be due to decreased production of prostaglandins and TXA2 .

In the case of aluminum, the shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aspirin aluminum. For example, pharmaceutical soil contamination has become a rising concern based on its potential impacts on ecological interactions . Acetylsalicylic acid (ASA), also known as Aspirin, is a commonly used medication that has been found to have an impact on plant defense by enhancing salicylic acid immunity pathways .

生化学分析

Biochemical Properties

Aspirin aluminum plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase (COX), which exists in two isoforms: COX-1 and COX-2. Aspirin aluminum inhibits the activity of both COX-1 and COX-2, leading to a decrease in the production of pro-inflammatory prostaglandins from arachidonic acid . This inhibition is crucial for its anti-inflammatory and analgesic effects. Additionally, aspirin aluminum interacts with plasma proteins, such as albumin, which affects its distribution and bioavailability in the body.

Cellular Effects

Aspirin aluminum exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, aspirin aluminum inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes . This inhibition results in reduced expression of cytokines, chemokines, and adhesion molecules, thereby diminishing the inflammatory response. Furthermore, aspirin aluminum affects cellular metabolism by altering the production of reactive oxygen species (ROS) and modulating mitochondrial function.

Molecular Mechanism

The molecular mechanism of action of aspirin aluminum involves several key processes. Aspirin aluminum binds to the active site of cyclooxygenase enzymes, leading to the acetylation of a serine residue in the enzyme’s active site . This acetylation irreversibly inhibits the enzyme’s activity, preventing the conversion of arachidonic acid to prostaglandins. Additionally, aspirin aluminum modulates the activity of other enzymes, such as lipoxygenases, which are involved in the production of leukotrienes, another class of inflammatory mediators. The compound also influences gene expression by inhibiting transcription factors like NF-κB and activating peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aspirin aluminum change over time. The stability and degradation of aspirin aluminum are influenced by factors such as pH, temperature, and the presence of other compounds. Studies have shown that aspirin aluminum remains stable under acidic conditions but can degrade in alkaline environments . Over time, the compound’s efficacy in reducing inflammation and pain may diminish due to degradation. Long-term studies have indicated that prolonged exposure to aspirin aluminum can lead to adaptive changes in cellular function, such as altered gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of aspirin aluminum vary with different dosages in animal models. At low to moderate doses, aspirin aluminum effectively reduces inflammation, pain, and fever without causing significant adverse effects . At high doses, the compound can induce toxic effects, such as gastrointestinal bleeding, renal impairment, and hepatotoxicity. Threshold effects have been observed, where the therapeutic benefits of aspirin aluminum plateau at certain dosages, and further increases in dosage do not enhance its efficacy but rather increase the risk of toxicity.

Metabolic Pathways

Aspirin aluminum is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized primarily in the liver by esterases and cytochrome P450 enzymes . The major metabolites of aspirin aluminum include salicylic acid, gentisic acid, and their conjugates. These metabolites are further processed and excreted via the kidneys. Aspirin aluminum also affects metabolic flux by modulating the activity of enzymes involved in lipid and carbohydrate metabolism, leading to changes in metabolite levels.

Transport and Distribution

The transport and distribution of aspirin aluminum within cells and tissues are mediated by various transporters and binding proteins. Aspirin aluminum is absorbed in the gastrointestinal tract and transported in the bloodstream, where it binds to plasma proteins such as albumin . This binding affects its distribution and bioavailability. The compound is distributed to various tissues, including the liver, kidneys, and central nervous system. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) play a role in the cellular uptake and efflux of aspirin aluminum.

Subcellular Localization

The subcellular localization of aspirin aluminum influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Aspirin aluminum can also be found in the mitochondria, where it affects mitochondrial function and ROS production. Post-translational modifications, such as acetylation, play a role in directing aspirin aluminum to specific subcellular compartments. The localization of aspirin aluminum in different organelles can impact its efficacy and potential side effects.

準備方法

Synthetic Routes and Reaction Conditions: Aspirin aluminum can be synthesized by reacting aspirin with aluminum hydroxide. The reaction typically involves dissolving aspirin in a suitable solvent, such as ethanol, and then adding aluminum hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of aspirin aluminum.

Industrial Production Methods: In industrial settings, the production of aspirin aluminum involves large-scale reactors where aspirin and aluminum hydroxide are combined under controlled conditions. The reaction mixture is then filtered, and the product is purified through crystallization or other suitable methods to obtain high-purity aspirin aluminum.

Types of Reactions:

Hydrolysis: Aspirin aluminum can undergo hydrolysis in the presence of water, breaking down into aspirin and aluminum hydroxide.

Substitution: The compound can participate in substitution reactions where the acetyl group of aspirin is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions are used to hydrolyze aspirin aluminum.

Substitution: Various reagents, such as acids or bases, can be used to facilitate substitution reactions.

Major Products Formed:

Hydrolysis: Aspirin and aluminum hydroxide.

Substitution: Depending on the reagents used, different acetylated products can be formed.

類似化合物との比較

Aspirin (Acetylsalicylic Acid): The parent compound of aspirin aluminum, known for its anti-inflammatory and analgesic properties.

Aluminum Hydroxide: Often used as an antacid and in combination with other compounds for various medical applications.

Magnesium Salicylate: Another salicylate compound with similar anti-inflammatory and analgesic properties.

Uniqueness: Aspirin aluminum is unique due to its combination of aspirin and aluminum, which may enhance its stability and bioavailability compared to aspirin alone. This combination also allows for potential new applications in drug delivery and formulation.

特性

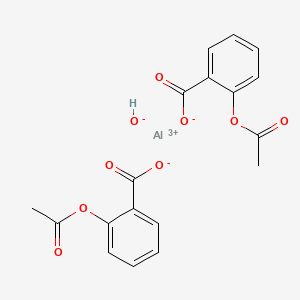

IUPAC Name |

aluminum;2-acetyloxybenzoate;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H8O4.Al.H2O/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h2*2-5H,1H3,(H,11,12);;1H2/q;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANKSFVECICGLK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[OH-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15AlO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23413-80-1 | |

| Record name | Aspirin aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23413-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin aluminum [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023413801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyaluminium bis(O-acetylsalicylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN ALUMINUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E33TS05V6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the absorption of aspirin aluminum compare to regular aspirin?

A: Research indicates that aspirin aluminum exhibits a slower absorption rate compared to standard aspirin tablets. This difference is attributed to the gradual release of aspirin from the aluminum complex. [, , ] A study comparing the bioavailability of aspirin from aspirin aluminum and regular aspirin tablets found that the bioavailability of the former was nearly 60% lower. This suggests that the aluminum complex significantly influences the rate at which aspirin enters the bloodstream. []

Q2: Does food intake affect the absorption of aspirin aluminum?

A: Interestingly, food intake doesn't seem to further impact the already slow absorption rate of aspirin aluminum. [] This contrasts with regular aspirin tablets, where food intake has been observed to reduce both the rate and extent of absorption. [] This difference highlights the distinct pharmacokinetic profiles of these two formulations.

Q3: Are there any analytical methods specifically developed for studying aspirin aluminum?

A: Yes, researchers have developed specific analytical techniques for studying aspirin aluminum. One notable example is a spectrophotometric method utilizing the color reaction between o-hydroxyhydroquinonephthalein (Qnph) and aluminum (III) in a mixed micelle system. [] This method offers high sensitivity and reproducibility, proving valuable for determining aluminum (III) content in pharmaceutical preparations, including aspirin aluminum. []

Q4: What about the stability of aspirin aluminum? Are there any known concerns?

A: Studies have investigated the stability of aspirin aluminum under various conditions. Notably, research has examined the shelf-life of packaged aspirin aluminum tablets, particularly focusing on the influence of moisture and heat. [] Other studies have delved into the decomposition pathways of aspirin aluminum in solid-state formulations, utilizing techniques like microdiffusion analysis. [] This research provides crucial insights into the stability profile of the compound and informs appropriate storage and formulation strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。